{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(CYCLOBUTYL)METHANONE
Overview
Description
{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(cyclobutyl)methanone is a complex organic compound with a molecular formula of C₁₃H₁₇ClN₂O₃S₂ It features a piperazine ring substituted with a sulfonyl group attached to a chlorothiophene moiety and a cyclobutyl group attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(cyclobutyl)methanone typically involves multiple steps:
Formation of the Chlorothiophene Sulfonyl Intermediate: This step involves the sulfonylation of 5-chlorothiophene using chlorosulfonic acid under controlled conditions to yield 5-chloro-2-thienylsulfonyl chloride.
Piperazine Derivative Formation: The piperazine ring is then reacted with the sulfonyl chloride intermediate in the presence of a base such as triethylamine to form the piperazine derivative.
Cyclobutyl Methanone Attachment: Finally, the cyclobutyl group is introduced through a nucleophilic substitution reaction with cyclobutyl methanone under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify optimal catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(cyclobutyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of {4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(cyclobutyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- {4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(cyclopropyl)methanone
- {4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(cyclopentyl)methanone
Uniqueness
{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}(cyclobutyl)methanone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl and cyclopentyl analogs. These differences can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-cyclobutylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S2/c14-11-4-5-12(20-11)21(18,19)16-8-6-15(7-9-16)13(17)10-2-1-3-10/h4-5,10H,1-3,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJXRDYMTWSSFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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